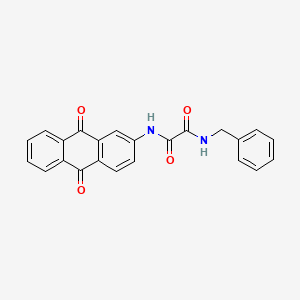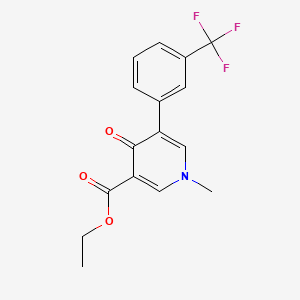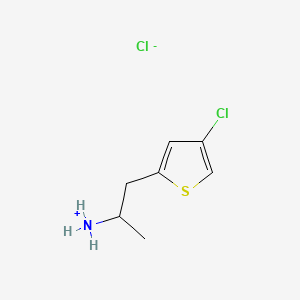
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride is a chemical compound that belongs to the class of ethylamines. It is characterized by the presence of a 4-chloro-2-thenyl group attached to the ethylamine moiety, and it is commonly used in various scientific and industrial applications. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride typically involves the reaction of 4-chloro-2-thenyl chloride with ethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloro-2-thenyl chloride+ethylamine→Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the 4-chloro-2-thenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ethylamine derivatives.
Aplicaciones Científicas De Investigación
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate the effects of ethylamine derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride can be compared with other similar compounds, such as:
Ethylamine, 1-(4-chloro-2-thenyl)-: The non-hydrochloride form of the compound.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Propylamine, 1-(4-chloro-2-thenyl)-, hydrochloride: A similar compound with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propiedades
Número CAS |
67482-60-4 |
|---|---|
Fórmula molecular |
C7H11Cl2NS |
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
1-(4-chlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(9)2-7-3-6(8)4-10-7;/h3-5H,2,9H2,1H3;1H |
Clave InChI |
SOKIIZHWNKYYMV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CS1)Cl)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


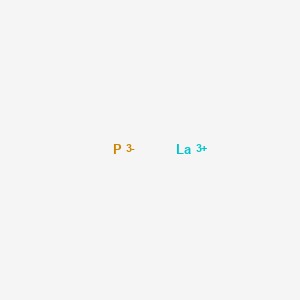
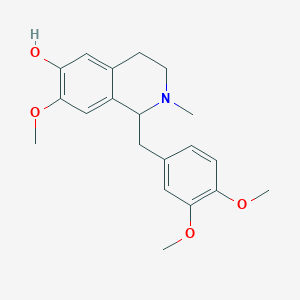


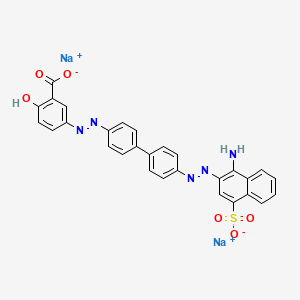
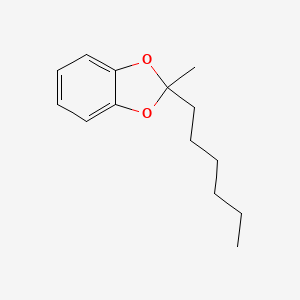
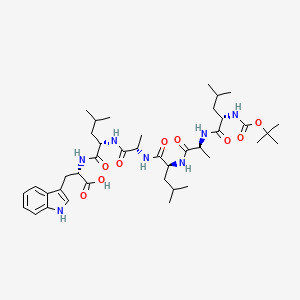
![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)
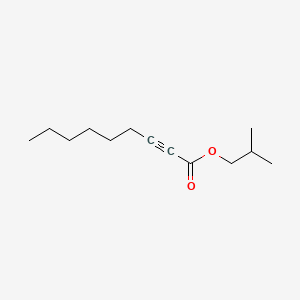
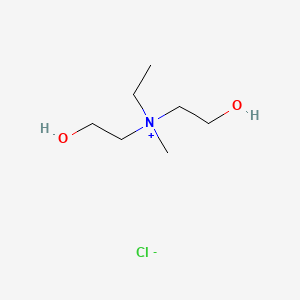
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)

